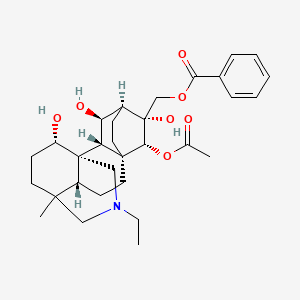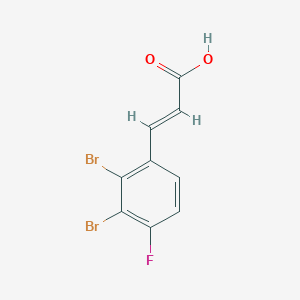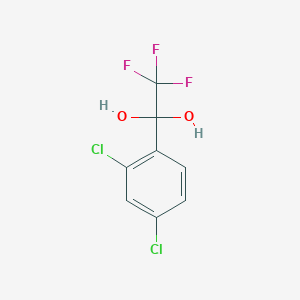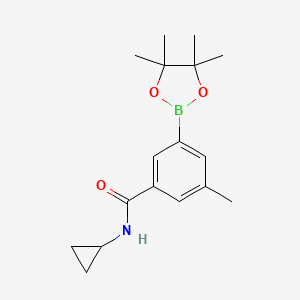![molecular formula C43H55N4O10P B15340914 MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” is a complex organic compound that is a derivative of thymine, a nucleobase found in DNA. The compound’s structure suggests it has multiple functional groups, including methoxyethyl, dimethyltryptamine, and isopropylphosphoramidate, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the thymine core: Starting with commercially available thymine, protection of the amine group may be necessary.
Introduction of the methoxyethyl group: This could be achieved through an alkylation reaction using methoxyethyl halide under basic conditions.
Attachment of the dimethyltryptamine moiety: This step might involve a coupling reaction, such as a reductive amination, using dimethyltryptamine and an appropriate aldehyde or ketone.
Incorporation of the isopropylphosphoramidate group: This could be done through a phosphorylation reaction using isopropylphosphoramidate chloride.
Final assembly: The final compound may require deprotection and purification steps to yield the desired product.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step for scalability, yield, and cost-effectiveness. This might involve:
Automated synthesis: Using robotic systems to perform repetitive and precise chemical reactions.
Flow chemistry: Continuous flow reactors to enhance reaction efficiency and safety.
Purification techniques: Advanced chromatography and crystallization methods to ensure high purity of the final product.
化学反应分析
Types of Reactions
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” may undergo various chemical reactions, including:
Oxidation: The methoxyethyl and dimethyltryptamine groups could be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound might be reduced at specific sites, such as the carbonyl group in thymine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe to study nucleic acid interactions or as a potential therapeutic agent.
Medicine
The compound could be investigated for its pharmacological properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which “MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to DNA or RNA: Affecting replication or transcription processes.
Enzyme inhibition: Interfering with key enzymes involved in metabolic pathways.
Receptor modulation: Acting on cellular receptors to alter signal transduction.
相似化合物的比较
Similar Compounds
Thymine derivatives: Compounds like 5-fluorouracil or azidothymidine.
Methoxyethyl compounds: Molecules such as methoxyethylamine.
Dimethyltryptamine derivatives: Compounds like N,N-dimethyltryptamine (DMT).
Uniqueness
“MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C43H55N4O10P |
|---|---|
分子量 |
818.9 g/mol |
IUPAC 名称 |
3-[[(2R,3R,4R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI 键 |
YXJWAPDGJHYLNH-KZQAAKLLSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime](/img/structure/B15340835.png)


![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)


![(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B15340857.png)
![(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15340864.png)



![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)


